Acetamide, N-(3-(4-chlorophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-

Description

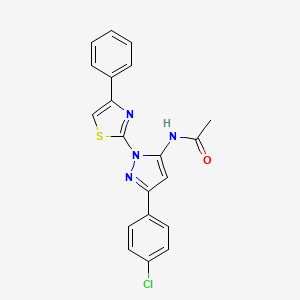

The compound Acetamide, N-(3-(4-chlorophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 4-chlorophenyl group at position 3 and a 4-phenylthiazole moiety at position 1. This structure integrates multiple pharmacophoric elements, including the thiazole and pyrazole rings, which are known for their roles in medicinal chemistry, particularly in insecticidal and antioxidant applications .

Properties

CAS No. |

74101-28-3 |

|---|---|

Molecular Formula |

C20H15ClN4OS |

Molecular Weight |

394.9 g/mol |

IUPAC Name |

N-[5-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide |

InChI |

InChI=1S/C20H15ClN4OS/c1-13(26)22-19-11-17(15-7-9-16(21)10-8-15)24-25(19)20-23-18(12-27-20)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,26) |

InChI Key |

NIDSEFPXSTXTSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

The target compound features a complex heterocyclic framework combining a pyrazole ring substituted at the 1-position with a 4-phenyl-2-thiazolyl moiety and at the 3-position with a 4-chlorophenyl group, linked through an acetamide functionality at the pyrazole 5-position. This multifunctional architecture necessitates a multi-step synthetic strategy involving heterocycle formation, functional group transformations, and selective acetamide introduction.

Synthetic Route Overview

The preparation of Acetamide, N-(3-(4-chlorophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- typically involves the following key stages:

2.1. Construction of the Pyrazole Core

The pyrazole nucleus is commonly synthesized via cyclization of chalcone derivatives with hydrazine or hydrazine derivatives, forming 1H-pyrazoles substituted at defined positions. For example, substituted chalcones derived from aromatic aldehydes (such as 4-chlorobenzaldehyde) and ketones are reacted with hydrazine or thiosemicarbazide to yield pyrazole intermediates.2.2. Introduction of the Thiazole Moiety

The 4-phenyl-2-thiazolyl group is typically introduced via coupling reactions or by using thiazole-containing building blocks. The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)acetamide, a closely related intermediate, is achieved by acetylation of 4-phenylthiazole with acetic anhydride or acetyl chloride under reflux in the presence of bases such as pyridine or triethylamine.2.3. Formation of the Acetamide Linkage

The acetamide group is introduced by reaction of the pyrazole intermediate bearing an amino or reactive substituent at the 5-position with acetylating agents (acetic anhydride or acetyl chloride) or via nucleophilic substitution using α-chloroacetamide derivatives.2.4. Final Coupling and Purification

The final step involves coupling the pyrazole-thiazole intermediate with the 4-chlorophenyl substituent, often via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, followed by purification through recrystallization or chromatography to achieve high purity.

Detailed Preparation Methods and Reaction Conditions

Representative Research Data and Characterization

Infrared Spectroscopy (IR):

Characteristic bands include -NH stretching at ~3290 cm⁻¹, cyano (-CN) at ~2220 cm⁻¹, and carbonyl (C=O) at ~1660 cm⁻¹, confirming acetamide and heterocyclic functionalities.Nuclear Magnetic Resonance (NMR):

1H NMR spectra recorded at 400 MHz in DMSO-d6 show singlets corresponding to methylene protons (S-CH2) around 4.1 ppm and aromatic multiplets between 7.0-7.7 ppm, consistent with phenyl and chlorophenyl substituents.Yields:

The overall synthetic yields for the target acetamide derivatives range from approximately 51% to 73%, depending on reaction conditions and purification efficiency.

Comparative Table of Synthetic Routes

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Chalcone + Thiosemicarbazide route | 4-Chlorobenzaldehyde, acetophenone, thiosemicarbazide | Ethanol, acetic acid, reflux | 60-75 | Straightforward, well-characterized | Multi-step, moderate yields | |

| Acetylation of 4-phenylthiazole | 4-Phenylthiazole | Acetic anhydride, pyridine, reflux | 65-80 | High purity intermediate | Requires careful control of acetylation | |

| Nucleophilic substitution with chloroacetamide | Pyrazole intermediate, 2-chloro-N-(4-chlorophenyl)acetamide | K2CO3, DMF, room temp | 51-73 | Mild conditions, good selectivity | Longer reaction time (8-10 h) |

Summary of Key Findings

The synthesis of Acetamide, N-(3-(4-chlorophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- is efficiently achieved via a multi-step process involving chalcone formation, pyrazole ring closure, thiazole acetylation, and nucleophilic substitution to install the acetamide moiety.

Reaction conditions typically employ mild bases such as potassium carbonate in polar aprotic solvents like dimethylformamide at room temperature for coupling steps, with reflux conditions for ring formation and acetylation.

Purification by recrystallization from methanol or similar solvents yields analytically pure compounds, confirmed by IR and NMR spectroscopy.

Yields range from moderate to good (50-80%), with reaction monitoring by thin-layer chromatography ensuring completion.

Chemical Reactions Analysis

Acetamide Group

Thiazole and Pyrazole Rings

-

Electrophilic Aromatic Substitution :

-

Cycloaddition :

-

Thiazole participates in [4+2] cycloadditions with dienophiles under thermal conditions.

-

Mechanistic Insights

-

Acetamide Hydrolysis : Proceeds via nucleophilic attack by hydroxide ion at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release acetate and the amine.

-

Electrophilic Substitution : Directed by electron-donating/withdrawing effects of substituents. The 4-chlorophenyl group deactivates the pyrazole ring, favoring meta-substitution .

Analytical Characterization

Key spectroscopic data for reaction intermediates and products:

| Compound | IR (cm⁻¹) | ¹H NMR (DMSO, δ) | ¹³C NMR (δ) |

|---|---|---|---|

| Compound A | 1674 (C=O), 2214 (C≡N) | 2.52 (s, CH₃), 7.33–8.10 (ArH) | 20.0 (CH₃), 170.4 (C=O) |

| Hydrolysis Product | 3364 (NH₂) | 6.86 (s, NH₂), 7.12–8.25 (ArH) | 153.5 (C=N), 166.0 (C=O) |

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 250°C, limiting high-temperature reactions .

-

Solvent Compatibility : Reacts efficiently in polar aprotic solvents (DMF, DMSO) but decomposes in strong acids .

Comparative Reactivity

Compound A exhibits slower reaction kinetics compared to non-chlorinated analogs due to the electron-withdrawing 4-chlorophenyl group .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C20H15ClN4OS

Molecular Weight : 394.87 g/mol

IUPAC Name : Acetamide, N-(3-(4-chlorophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-

The compound features a complex structure that contributes to its biological activity. The presence of the 4-chlorophenyl and thiazole moieties enhances its interaction with biological targets.

Anticancer Activity

Research has indicated that acetamide derivatives exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various pyrazole derivatives, including the compound . The results demonstrated that these compounds inhibited cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

Another study highlighted the antimicrobial efficacy of acetamide derivatives against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The compound's ability to disrupt bacterial cell membranes was attributed to its lipophilic nature, allowing it to penetrate bacterial cells effectively .

Pesticidal Activity

The compound has shown potential as a pesticide. Research indicates that acetamide derivatives can act as effective herbicides by inhibiting specific enzymatic pathways in plants. This property is particularly useful for developing selective herbicides that minimize damage to crops while effectively controlling weed populations .

Polymer Synthesis

In materials science, acetamide derivatives are used as intermediates for synthesizing novel polymers. The incorporation of these compounds into polymer matrices enhances mechanical properties and thermal stability. Studies have shown that polymers containing acetamide groups exhibit improved resistance to environmental degradation .

Case Studies

Mechanism of Action

The mechanism of action of Acetamide, N-(3-(4-chlorophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Structure: Differs by replacing the thiazole-phenyl group with a cyano (-CN) substituent and a chlorine atom. Role: A key intermediate in synthesizing Fipronil derivatives, emphasizing the importance of pyrazole-acetamide scaffolds in agrochemicals . SAR Insight: The 4-chlorophenyl group enhances insecticidal activity, while the cyano group improves metabolic stability .

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6m, )

3-(1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(substituted-phenyl)-1H-pyrazol-5-yl)-1H-indole derivatives ()

- Structure : Incorporates an indole ring instead of acetamide but retains the 4-chlorophenyl-thiazolyl-pyrazole motif.

- Biological Activity : Exhibits potent antioxidant activity (e.g., compound 115 with a 4-methoxyphenyl group showed IC50 comparable to ascorbic acid). SAR indicates electron-donating groups (e.g., -OCH₃) enhance scavenging activity .

Spectroscopic and Computational Analysis

- IR and HRMS Trends :

- Computational Tools :

Insecticidal Activity

- Chlorophenyl and thiazole groups may enhance lipid membrane permeability .

Antioxidant Potential

- Indole derivatives () with similar substituents show radical scavenging activity. The target’s acetamide group may act as a hydrogen-bond donor, mimicking ascorbic acid’s mechanism .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Table 2: SAR Trends in Pyrazole-Acetamide Derivatives

Biological Activity

Acetamide, N-(3-(4-chlorophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement comprising a pyrazole ring, a thiazole ring, and a chlorophenyl group, which contribute to its distinctive chemical properties. The IUPAC name for this compound is N-[5-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide, with the molecular formula C20H15ClN4OS and a molecular weight of 394.9 g/mol .

The biological activity of Acetamide, N-(3-(4-chlorophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- is primarily linked to its interactions with specific molecular targets, including enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic properties. Its structural configuration allows it to modulate the activity of these targets, potentially influencing various signal transduction pathways and metabolic processes .

Antimicrobial Activity

Research on similar compounds indicates that derivatives of acetamide can exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives demonstrated appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that Acetamide, N-(3-(4-chlorophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- may also possess antimicrobial effects, warranting further investigation into its efficacy against various pathogens .

Anticancer Potential

Recent advancements in drug design have highlighted the potential of pyrazole-containing compounds as anticancer agents. Acetamide derivatives have been shown to inhibit cancer cell proliferation in various studies. For instance, compounds structurally related to Acetamide have demonstrated cytotoxic effects against cancer cell lines such as MCF7 and A549, with IC50 values indicating significant growth inhibition .

Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory properties of similar pyrazole compounds revealed that they effectively reduced inflammation in animal models. The mechanism involved the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that Acetamide may also possess similar anti-inflammatory capabilities .

Study 2: Antimicrobial Screening

In a comparative study involving various acetamides, researchers assessed the antimicrobial activity by measuring inhibition zones around discs containing the compounds on agar plates. The results showed varying degrees of effectiveness against different bacterial strains, indicating that structural modifications could enhance antimicrobial efficacy .

Research Findings

The following table summarizes key findings regarding the biological activities associated with Acetamide and structurally similar compounds:

| Activity | Compound | Target | IC50/Zone of Inhibition |

|---|---|---|---|

| Anti-inflammatory | Pyrazole Derivative | COX-2 Inhibition | Not specified |

| Antimicrobial | Similar Acetamides | Gram-positive & Gram-negative | 8-14 mm (varies by strain) |

| Anticancer | Pyrazole Derivative | MCF7 Cell Line | IC50 = 3.79 µM |

Q & A

Q. What are the standard synthetic protocols for preparing acetamide derivatives with pyrazole-thiazole scaffolds?

Methodological Answer: The synthesis typically involves multi-step heterocyclic reactions. For example, pyrazole intermediates can be functionalized via nucleophilic substitution or cyclocondensation. A common approach includes:

Pyrazole Core Formation: Reacting hydrazine derivatives with β-ketoesters or diketones under reflux (e.g., ethanol, 80°C, 6–8 hours).

Thiazole Ring Introduction: Using Hüisgen cycloaddition or coupling with thioamide precursors in the presence of catalysts like Zeolite (Y-H) or pyridine .

Acetamide Functionalization: Reacting the intermediate with chloroacetyl chloride or cyanoguanidine in dioxane/triethylamine at 20–25°C, followed by recrystallization (ethanol/water) .

Key Characterization: Confirm via -NMR (amide proton at δ 10–12 ppm) and LC-MS (molecular ion peak matching calculated mass).

Q. How can researchers optimize reaction yields for pyrazole-thiazole-acetamide hybrids?

Methodological Answer: Yield optimization depends on:

- Catalyst Selection: Zeolite (Y-H) improves regioselectivity in cyclocondensation, while pyridine enhances nucleophilicity in acylation steps .

- Temperature Control: Reflux (150°C) accelerates ring closure but may require inert atmospheres to prevent decomposition.

- Solvent Systems: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol/water mixtures aid in crystallization .

Troubleshooting: Low yields (<50%) often result from incomplete purification—use column chromatography (silica gel, ethyl acetate/hexane gradient) for challenging separations.

Q. What spectroscopic techniques are critical for characterizing this acetamide derivative?

Methodological Answer:

- - and -NMR: Identify aromatic protons (δ 6.5–8.5 ppm), thiazole C-S (δ 165–170 ppm), and acetamide carbonyl (δ 170–175 ppm).

- IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm) and N-H bend (~3300 cm).

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., calculated for CHClNOS: 481.08 Da).

Advanced Tip: X-ray crystallography resolves stereochemical ambiguities in thiazole-pyrazole junctions .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., 4-chlorophenyl) influence the reactivity of the pyrazole-thiazole core?

Methodological Answer: The 4-chlorophenyl group:

- Enhances Electrophilicity: Activates the pyrazole N-1 position for nucleophilic attack, facilitating thiazole ring formation.

- Alters π-Stacking: Impacts crystallinity and solubility, as seen in XRD data for similar derivatives .

Experimental Design: Compare reaction kinetics of 4-chlorophenyl vs. 4-methylphenyl analogs under identical conditions. Monitor intermediates via TLC and -NMR to assess substituent effects .

Q. How can conflicting biological activity data for structurally similar acetamides be resolved?

Methodological Answer: Contradictions often arise from:

- Purity Issues: Ensure >95% purity via HPLC (C18 column, acetonitrile/water mobile phase).

- Assay Variability: Standardize antiproliferative assays (e.g., MTT) using identical cell lines (e.g., HeLa) and incubation times (48–72 hours).

- SAR Analysis: Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate activity trends. For example, 4-fluorophenyl analogs show enhanced cytotoxicity due to improved membrane permeability .

Q. What computational methods validate the binding affinity of this acetamide to kinase targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with crystal structures (e.g., PDB: 3LAJ) to model interactions with ATP-binding pockets.

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., acetamide NH–kinase Glu334).

- QSAR Models: Corrogate electronic parameters (Hammett σ) with IC values to predict bioactivity .

Q. How to design derivatives with improved metabolic stability?

Methodological Answer:

- Block Metabolic Hotspots: Introduce methyl groups at C-5 of the pyrazole ring to sterically hinder CYP3A4-mediated oxidation.

- Prodrug Strategies: Convert the acetamide to a tert-butyl carbamate, which hydrolyzes in vivo to the active form.

- In Vitro Assays: Incubate derivatives with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Purification Bottlenecks: Replace column chromatography with recrystallization (ethanol/water) or countercurrent distribution.

- Exothermic Reactions: Use jacketed reactors with controlled cooling during thiazole cyclization to prevent runaway reactions.

- Process Analytics: Implement inline FTIR to monitor reaction progression and avoid intermediate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.